3-Methyl-5-(2-methyl-7-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole hydrochloride
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Overview
Description
3-Methyl-5-(2-methyl-7-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole hydrochloride is a complex organic compound that features a unique combination of pyrazolo[1,5-a]pyrimidine and isoxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-methyl-7-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole hydrochloride typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethylformamide (DMF), dimethylacetamide (DMA), and various catalysts to facilitate cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2-methyl-7-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and the nucleophiles used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3-Methyl-5-(2-methyl-7-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2-methyl-7-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by modulating their conformational states. This can lead to alterations in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their biological activities and potential therapeutic applications.
Piperidine derivatives: These compounds contain the piperidine moiety and are widely used in medicinal chemistry for their diverse pharmacological properties.
Uniqueness
3-Methyl-5-(2-methyl-7-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole hydrochloride is unique due to its combination of structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C16H20ClN5O |
---|---|
Molecular Weight |
333.81 g/mol |
IUPAC Name |
3-methyl-5-(2-methyl-7-piperidin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C16H19N5O.ClH/c1-10-7-15-18-9-13(14-6-11(2)20-22-14)16(21(15)19-10)12-4-3-5-17-8-12;/h6-7,9,12,17H,3-5,8H2,1-2H3;1H |
InChI Key |
QEBUUKWXUPPYPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=C(N3C(=CC(=N3)C)N=C2)C4CCCNC4.Cl |
Origin of Product |
United States |
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